(4-cyclohexylpiperazin-1-yl)(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone
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Overview
Description
(4-cyclohexylpiperazin-1-yl)(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a cyclohexyl group and a triazole ring substituted with an ethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine and triazole cores. The cyclohexyl group is introduced through a nucleophilic substitution reaction, while the ethylphenyl group is added via an amine coupling reaction. Reaction conditions often require the use of strong bases or acids, and temperatures are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reagent addition. Continuous flow chemistry may be employed to enhance efficiency and yield. Purification steps, such as recrystallization or chromatography, are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the ethyl group to an ethyl oxide.
Reduction: : Reduction of the triazole ring.
Substitution: : Replacement of the cyclohexyl group with other substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: : Nucleophiles like alkyl halides are employed, often in the presence of a base.
Major Products Formed
Oxidation: : Ethyl oxide derivatives.
Reduction: : Reduced triazole derivatives.
Substitution: : Substituted piperazine derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activity, including enzyme inhibition.
Medicine: : Studied for its therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, but it often involves modulation of signaling pathways or inhibition of specific biochemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the combination of the cyclohexyl and ethylphenyl groups. Similar compounds include:
4-cyclohexylpiperazin-1-yl derivatives: : These compounds share the cyclohexylpiperazine core but differ in their substituents.
Triazole derivatives: : These compounds have the triazole ring but vary in their attached groups.
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Properties
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-[5-(4-ethylanilino)-2H-triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O/c1-2-16-8-10-17(11-9-16)22-20-19(23-25-24-20)21(28)27-14-12-26(13-15-27)18-6-4-3-5-7-18/h8-11,18H,2-7,12-15H2,1H3,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQAQXLBQHOGOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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